Cas no 2034550-08-6 (1-(2H-1,3-benzodioxol-5-yl)-3-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)urea)

1-(2H-1,3-benzodioxol-5-yl)-3-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)urea structure
2034550-08-6 structure
Product name:1-(2H-1,3-benzodioxol-5-yl)-3-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)urea
CAS No:2034550-08-6
MF:C20H24N2O4S
Molecular Weight:388.480564117432
CID:5552690

1-(2H-1,3-benzodioxol-5-yl)-3-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)urea 化学的及び物理的性質

名前と識別子

    • 1-(1,3-benzodioxol-5-yl)-3-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]urea
    • 1-(2H-1,3-benzodioxol-5-yl)-3-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)urea
    • インチ: 1S/C20H24N2O4S/c1-13(23)17-6-7-18(27-17)20(8-2-3-9-20)11-21-19(24)22-14-4-5-15-16(10-14)26-12-25-15/h4-7,10,13,23H,2-3,8-9,11-12H2,1H3,(H2,21,22,24)
    • InChIKey: CHBYNZJQVBJHBT-UHFFFAOYSA-N
    • SMILES: N(C1=CC=C2OCOC2=C1)C(NCC1(C2SC(C(O)C)=CC=2)CCCC1)=O

1-(2H-1,3-benzodioxol-5-yl)-3-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)urea Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6521-2039-10mg
1-(2H-1,3-benzodioxol-5-yl)-3-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)urea
2034550-08-6
10mg
$79.0 2023-09-08
Life Chemicals
F6521-2039-2μmol
1-(2H-1,3-benzodioxol-5-yl)-3-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)urea
2034550-08-6
2μmol
$57.0 2023-09-08
Life Chemicals
F6521-2039-20mg
1-(2H-1,3-benzodioxol-5-yl)-3-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)urea
2034550-08-6
20mg
$99.0 2023-09-08
Life Chemicals
F6521-2039-3mg
1-(2H-1,3-benzodioxol-5-yl)-3-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)urea
2034550-08-6
3mg
$63.0 2023-09-08
Life Chemicals
F6521-2039-25mg
1-(2H-1,3-benzodioxol-5-yl)-3-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)urea
2034550-08-6
25mg
$109.0 2023-09-08
Life Chemicals
F6521-2039-10μmol
1-(2H-1,3-benzodioxol-5-yl)-3-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)urea
2034550-08-6
10μmol
$69.0 2023-09-08
Life Chemicals
F6521-2039-20μmol
1-(2H-1,3-benzodioxol-5-yl)-3-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)urea
2034550-08-6
20μmol
$79.0 2023-09-08
Life Chemicals
F6521-2039-5μmol
1-(2H-1,3-benzodioxol-5-yl)-3-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)urea
2034550-08-6
5μmol
$63.0 2023-09-08
Life Chemicals
F6521-2039-30mg
1-(2H-1,3-benzodioxol-5-yl)-3-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)urea
2034550-08-6
30mg
$119.0 2023-09-08
Life Chemicals
F6521-2039-40mg
1-(2H-1,3-benzodioxol-5-yl)-3-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)urea
2034550-08-6
40mg
$140.0 2023-09-08

1-(2H-1,3-benzodioxol-5-yl)-3-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)urea 関連文献

1-(2H-1,3-benzodioxol-5-yl)-3-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)ureaに関する追加情報

Introduction to 1-(2H-1,3-benzodioxol-5-yl)-3-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)urea (CAS No. 2034550-08-6)

The compound 1-(2H-1,3-benzodioxol-5-yl)-3-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)urea, identified by its CAS number 2034550-08-6, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of a benzodioxol moiety and a cyclopentyl group appended to a urea core suggests a multifaceted interaction profile, which is further modulated by the substitution of the thiophene ring with a 1-hydroxyethyl side chain.

In recent years, the exploration of heterocyclic compounds has been a cornerstone in the development of novel therapeutic agents. The benzodioxol scaffold, commonly found in various bioactive molecules, exhibits notable pharmacological properties, including antimicrobial and anti-inflammatory effects. This structural motif, when combined with other functional groups, can enhance binding affinity to biological targets. The cyclopentyl group in this compound contributes to steric hindrance, which may influence its metabolic stability and bioavailability. Additionally, the urea moiety serves as a key pharmacophore, capable of forming hydrogen bonds with polar residues in protein targets, thereby modulating enzyme activity.

The substitution pattern on the thiophene ring is particularly noteworthy. The 1-hydroxyethyl group introduces both hydrophilic and lipophilic characteristics, potentially enhancing solubility while maintaining membrane permeability. This dual nature is often exploited in drug design to optimize pharmacokinetic profiles. The synthesis of this compound involves multiple steps, including cyclization reactions and nucleophilic substitutions, which are critical for establishing the desired connectivity between the various structural units. Advanced synthetic methodologies have enabled chemists to construct such complex molecules with high precision, facilitating further structural optimization.

Recent studies have highlighted the importance of benzodioxol derivatives in addressing various therapeutic challenges. For instance, modifications of this scaffold have led to compounds with enhanced efficacy against neurological disorders and infectious diseases. The cyclopentyl-substituted urea derivative described here is no exception; preliminary computational studies suggest that it may interact with enzymes involved in metabolic pathways relevant to cancer and inflammation. The integration of computational chemistry and experimental validation has accelerated the discovery process for such molecules.

The urea core is particularly interesting from a biochemical perspective. Urea-based ligands have been widely used in medicinal chemistry due to their ability to form stable hydrogen bonds with biological targets. In this context, the compound’s potential lies in its ability to modulate enzyme activity through allosteric inhibition or direct binding to active sites. The presence of multiple hydrogen bond donors and acceptors enhances its binding capacity, making it a promising candidate for further investigation.

The thiophene ring appended with a 1-hydroxyethyl group adds another layer of complexity to this molecule. Thiophenes are known for their role in various bioactive natural products and synthetic drugs. Their aromaticity and ability to adopt different conformations make them versatile scaffolds for drug design. The hydroxyethyl side chain not only influences solubility but also introduces potential sites for post-translational modifications or interactions with biological macromolecules.

In conclusion, 1-(2H-1,3-benzodioxol-5-yl)-3-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)urea (CAS No. 2034550-08-6) represents a structurally sophisticated molecule with significant potential in pharmaceutical research. Its unique combination of functional groups—benzodioxol, cyclopentyl urea, and substituted thiophene—makes it an attractive candidate for further exploration in drug discovery programs targeting neurological disorders, metabolic diseases, and inflammatory conditions. As research continues to uncover new applications for heterocyclic compounds like this one, it is likely that additional derivatives will be synthesized and evaluated for their therapeutic efficacy.

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